
1,3,2-Dioxaborole, 2-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborole, 2-cyclohexyl- is an organic compound with the molecular formula C8H13BO2. It is a boron-containing heterocycle that has gained attention in various fields of chemistry due to its unique structure and reactivity. The compound is characterized by a dioxaborole ring fused with a cyclohexyl group, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborole, 2-cyclohexyl- can be synthesized through several methods, including metal-catalyzed hydroboration and Suzuki–Miyaura coupling reactions.
Metal-Catalyzed Hydroboration: This method involves the use of transition metal catalysts such as rhodium or palladium to facilitate the addition of boron to alkenes.
Suzuki–Miyaura Coupling: This widely-used method involves the coupling of boronic acids or esters with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 1,3,2-Dioxaborole, 2-cyclohexyl- often involves large-scale hydroboration reactions using metal catalysts. The process is optimized for high yield and purity, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborole, 2-cyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes.
Substitution: The dioxaborole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the dioxaborole ring under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted dioxaboroles, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborole, 2-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborole, 2-cyclohexyl- involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborole ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable catalyst and intermediate in organic synthesis .
Comparación Con Compuestos Similares
1,3,2-Dioxaborole, 2-cyclohexyl- can be compared with other boron-containing compounds such as:
Catecholborane (HBcat): Used in hydroboration reactions but less stable compared to dioxaboroles.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Another boron-containing heterocycle with similar reactivity but different structural features
The uniqueness of 1,3,2-Dioxaborole, 2-cyclohexyl- lies in its stability and versatility, making it a preferred choice for various applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
102150-58-3 |
|---|---|
Fórmula molecular |
C8H13BO2 |
Peso molecular |
152.00 g/mol |
Nombre IUPAC |
2-cyclohexyl-1,3,2-dioxaborole |
InChI |
InChI=1S/C8H13BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h6-8H,1-5H2 |
Clave InChI |
ULNOKEKKVOSYOW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC=CO1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)



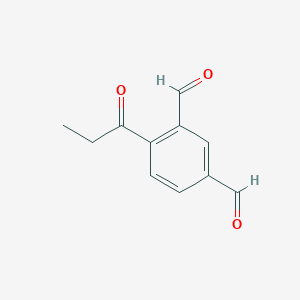
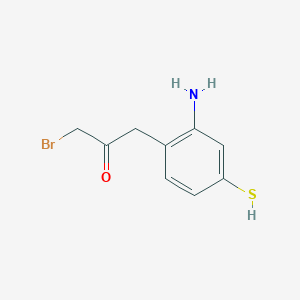
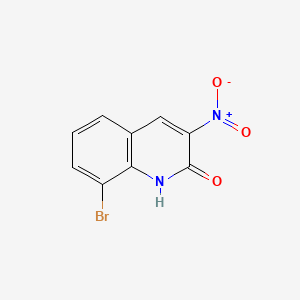
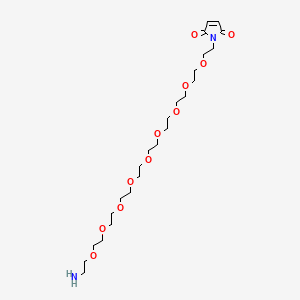
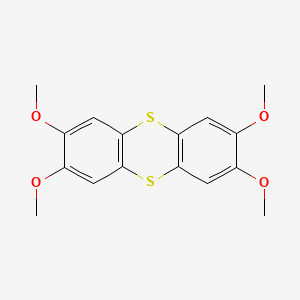

![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)
![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)

